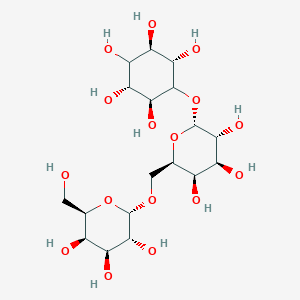
5-Ethyl-2-pyridinecarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-pyridinecarbonyl chloride is a chemical compound that is widely used in scientific research. This compound is a derivative of pyridine and has a variety of applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-pyridinecarbonyl chloride is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form new compounds. This reaction is important in the synthesis of pyridine-based ligands and metal complexes.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, it is known to be a toxic compound that can cause skin and eye irritation. It should be handled with care and used only in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Ethyl-2-pyridinecarbonyl chloride in lab experiments is its ability to form metal complexes that have a variety of applications. However, it is a toxic compound that requires careful handling and disposal. It is also expensive and not readily available in large quantities.
Orientations Futures
There are several future directions for research on 5-Ethyl-2-pyridinecarbonyl chloride. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for pyridine-based ligands and metal complexes. Finally, there is a need for more research on the biochemical and physiological effects of this compound, as well as its toxicology and environmental impact.
Conclusion
In conclusion, this compound is a chemical compound that has a variety of applications in scientific research. It is used in the synthesis of pyridine-based ligands and metal complexes, which have a variety of applications in chemistry and biology. However, it is a toxic compound that requires careful handling and disposal. There are several future directions for research on this compound, including the development of new synthesis methods and the exploration of new applications for pyridine-based ligands and metal complexes.
Méthodes De Synthèse
The synthesis of 5-Ethyl-2-pyridinecarbonyl chloride involves the reaction of 5-Ethyl-2-pyridinecarboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide or triethylamine. The resulting product is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
5-Ethyl-2-pyridinecarbonyl chloride is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of pyridine-based ligands, which are important in the field of coordination chemistry. These ligands are used to form metal complexes that have a variety of applications, including catalysis, sensing, and imaging.
Propriétés
Numéro CAS |
123475-84-3 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
5-ethylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-6-3-4-7(8(9)11)10-5-6/h3-5H,2H2,1H3 |
Clé InChI |
RZQWFUYLIZOVFG-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)C(=O)Cl |
SMILES canonique |
CCC1=CN=C(C=C1)C(=O)Cl |
Synonymes |
2-Pyridinecarbonyl chloride, 5-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)



